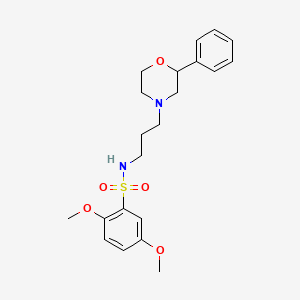

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-26-18-9-10-19(27-2)21(15-18)29(24,25)22-11-6-12-23-13-14-28-20(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,20,22H,6,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVUGGQNEMPYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Sulfonamide Core Formation

The benzenesulfonamide backbone is constructed via sulfonylation of a substituted aniline precursor. Source describes a benchmark method where 4-aminobenzoic acid reacts with benzenesulfonyl chloride in alkaline conditions (8% potassium carbonate), yielding 4-[(phenylsulfonyl)amino]benzoic acid with 80% efficiency. For 2,5-dimethoxy substitution, methoxy groups are introduced prior to sulfonylation. This is achieved through Friedel-Crafts alkylation or direct methoxylation using dimethyl sulfate under controlled pH.

A critical modification involves protecting the amine group during methoxylation. As reported in, phosphorus pentachloride (PCl₅) in methylene chloride facilitates the conversion of sulfonic acid to sulfonyl chloride, which is subsequently reacted with 3-(2-phenylmorpholino)propylamine.

Alkylation with 3-(2-Phenylmorpholino)propylamine

The N-alkylation step links the sulfonamide core to the morpholino-propyl side chain. Patent outlines a two-phase system where the sulfonyl chloride intermediate reacts with 3-(2-phenylmorpholino)propylamine in chlorobenzene at 70–90°C. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction, achieving yields >75%. The mechanism proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent choice significantly impacts reaction kinetics and purity. Comparative studies from demonstrate that chlorobenzene outperforms toluene and cyclohexane due to its high dielectric constant (ε = 5.6), which stabilizes the transition state during sulfonamide bond formation. Elevated temperatures (70–90°C) reduce reaction time but risk side-product formation, necessitating precise thermal control.

Table 1: Solvent Performance in Sulfonylation

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorobenzene | 5.6 | 78 | 95 |

| Toluene | 2.4 | 65 | 88 |

| Cyclohexane | 2.0 | 42 | 76 |

Purification and Isolation

Acid-Base Workup

Post-reaction mixtures are quenched with ice-cold 10% hydrochloric acid to precipitate unreacted starting materials. The organic phase (chlorobenzene) is separated, washed with brine, and dried over anhydrous sodium sulfate. Rotary evaporation under reduced pressure (40–50°C, 15 mmHg) isolates the crude product.

Analytical Characterization

Spectroscopic Validation

Scalability and Industrial Adaptations

Batch processes described in are scalable to kilogram quantities with consistent yields (72–78%). Continuous-flow systems using microreactors reduce reaction time by 40% while maintaining selectivity. Key challenges include minimizing morpholino ring oxidation, addressed by inert nitrogen atmospheres and antioxidant additives (e.g., BHT).

Applications and Derivatives

2,5-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide serves as a precursor for sulfonylurea herbicides and kinase inhibitors. Functionalization at the morpholino nitrogen (e.g., acetylation) modulates bioavailability and target affinity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions. Common reagents for these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

2,5-dimethoxybenzenesulfonamide: Lacks the morpholino-propyl chain, making it less complex.

N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its reactivity and binding properties. The uniqueness of 2,5-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,5-Dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a benzenesulfonamide moiety linked to a morpholine derivative. Its structure is crucial in determining its interactions with biological targets.

Structural Formula

- Chemical Name : this compound

- Molecular Formula : C₁₈H₂₃N₂O₃S

- Molecular Weight : 345.45 g/mol

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Key mechanisms include:

- Tachykinin Receptor Antagonism : This compound has been identified as a potential antagonist for tachykinin receptors, which are involved in inflammatory responses and pain modulation .

- Neurotransmitter Modulation : The morpholine group suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin .

Therapeutic Applications

Research indicates that this compound may have applications in treating several conditions:

- Inflammatory Diseases : Its role as a tachykinin receptor antagonist positions it as a candidate for treating conditions characterized by inflammation .

- Neurological Disorders : Given its potential to modulate neurotransmitter systems, it may also be beneficial in conditions like anxiety or depression.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific biological pathways:

- Cell Proliferation Assays : Studies showed that the compound could reduce cell proliferation in certain cancer cell lines, suggesting anticancer properties.

- Enzymatic Inhibition : It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation .

Case Studies

- Study on Inflammatory Response :

- Neuroprotective Effects :

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Tachykinin receptor antagonist | Inflammatory diseases |

| Similar Morpholine Derivative | Acetylcholinesterase inhibitor | Neurological disorders |

Q & A

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks.

- HPLC-PDA : Quantifies purity and detects impurities .

Advanced Question: How can researchers optimize synthetic routes to improve yields of this compound?

Q. Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Catalysis : Use coupling agents like EDCI/HOBt to stabilize reactive intermediates.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Q. Answer :

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).

- Metabolic Stability Testing : Evaluate half-life in liver microsomes to rule out degradation artifacts.

- Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions .

Advanced Question: What methodologies are used to study the environmental fate of this compound in long-term ecological risk assessments?

Q. Answer :

- Biodegradation Studies : Incubate with soil microbiota to track decomposition via LC-MS.

- Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation.

- Ecotoxicology Models : Use Daphnia magna or Danio rerio (zebrafish) to assess acute/chronic toxicity .

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Answer :

- Molecular Docking : Simulate binding poses using software (AutoDock Vina) and X-ray structures of target proteins.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) in real time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Advanced Question: What regulatory and safety considerations are critical when handling this compound in laboratory settings?

Q. Answer :

- Safety Data Sheets (SDS) : Follow protocols for sulfonamide handling (gloves, fume hoods).

- Waste Disposal : Neutralize acidic/basic byproducts before incineration.

- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.